3-(2-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide
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Overview
Description
3-(2-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide is an organic compound that features a bromophenyl group, a tetrahydropyran-4-ylthio group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The starting material, 2-bromophenyl, is prepared through bromination of phenyl compounds using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Thioether Formation: The tetrahydro-2H-pyran-4-ylthio group is introduced via a nucleophilic substitution reaction. This involves reacting tetrahydro-2H-pyran-4-ylthiol with an appropriate electrophile.
Amide Bond Formation: The final step involves coupling the bromophenyl intermediate with the thioether intermediate using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing flow chemistry techniques to enhance efficiency and yield. Flow microreactors can be employed to ensure precise control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Organic Synthesis:
Material Science: It can be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromophenyl group can engage in π-π stacking interactions, while the thioether and amide groups can form hydrogen bonds or coordinate with metal ions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide
- 3-(2-fluorophenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide
- 3-(2-iodophenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide
Uniqueness
The uniqueness of 3-(2-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide lies in the presence of the bromine atom, which can influence the compound’s reactivity and interactions. Bromine’s larger atomic size and electron-withdrawing properties can affect the compound’s electronic distribution and steric profile, making it distinct from its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2S/c17-15-4-2-1-3-13(15)5-6-16(19)18-9-12-21-14-7-10-20-11-8-14/h1-4,14H,5-12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTZUTMHDHCITF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)CCC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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